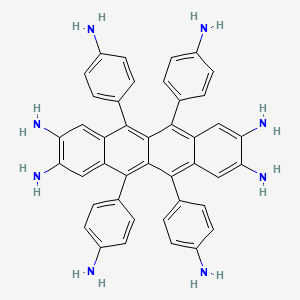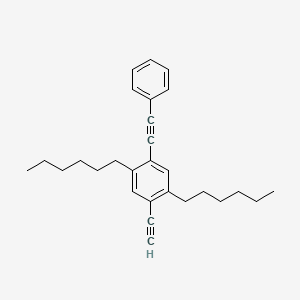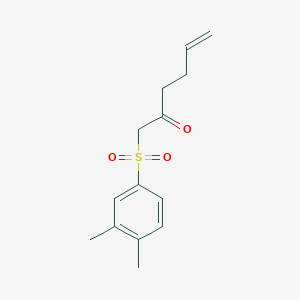![molecular formula C23H49O5Sn2- B14193390 [({1,1,3-Tributyl-3-(2-methylhexan-3-yl)-3-[(propan-2-yl)oxy]distannoxanyl}oxy)carbonyl]oxidanide CAS No. 917482-06-5](/img/structure/B14193390.png)
[({1,1,3-Tributyl-3-(2-methylhexan-3-yl)-3-[(propan-2-yl)oxy]distannoxanyl}oxy)carbonyl]oxidanide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[({1,1,3-Tributyl-3-(2-methylhexan-3-yl)-3-[(propan-2-yl)oxy]distannoxanyl}oxy)carbonyl]oxidanide is a complex organotin compound. Organotin compounds are known for their diverse applications in various fields, including catalysis, materials science, and pharmaceuticals. This particular compound features a unique structure with multiple functional groups, making it a subject of interest in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [({1,1,3-Tributyl-3-(2-methylhexan-3-yl)-3-[(propan-2-yl)oxy]distannoxanyl}oxy)carbonyl]oxidanide typically involves the reaction of tributylstannyl derivatives with appropriate alkylating agents under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation and degradation of the sensitive organotin intermediates. Common solvents used in the synthesis include tetrahydrofuran (THF) and dichloromethane (DCM), with reaction temperatures maintained between 0°C and room temperature.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as column chromatography and recrystallization, is essential to obtain the compound in high purity. Additionally, stringent safety protocols are followed due to the toxicity and reactivity of organotin compounds.
Análisis De Reacciones Químicas
Types of Reactions
[({1,1,3-Tributyl-3-(2-methylhexan-3-yl)-3-[(propan-2-yl)oxy]distannoxanyl}oxy)carbonyl]oxidanide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the organotin moiety is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nucleophiles like halides or amines in polar aprotic solvents such as dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions include various organotin derivatives, which can be further functionalized for specific applications.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [({1,1,3-Tributyl-3-(2-methylhexan-3-yl)-3-[(propan-2-yl)oxy]distannoxanyl}oxy)carbonyl]oxidanide is used as a catalyst in organic synthesis, particularly in the formation of carbon-carbon bonds. Its unique structure allows for selective activation of substrates, making it valuable in complex synthetic pathways.
Biology
The compound has potential applications in biology as an antimicrobial agent. Organotin compounds are known for their biocidal properties, and this compound is being studied for its effectiveness against various bacterial and fungal strains.
Medicine
In medicine, research is focused on the compound’s potential as an anticancer agent. Preliminary studies suggest that it can induce apoptosis in cancer cells through specific molecular pathways.
Industry
Industrially, this compound is used in the production of advanced materials, including polymers and coatings. Its ability to enhance the properties of these materials makes it valuable in various manufacturing processes.
Mecanismo De Acción
The mechanism of action of [({1,1,3-Tributyl-3-(2-methylhexan-3-yl)-3-[(propan-2-yl)oxy]distannoxanyl}oxy)carbonyl]oxidanide involves its interaction with cellular components at the molecular level. The compound targets specific enzymes and proteins, disrupting their normal function. This leads to the inhibition of critical cellular processes, ultimately resulting in cell death. The pathways involved include the induction of oxidative stress and the activation of apoptotic signaling cascades.
Comparación Con Compuestos Similares
Similar Compounds
Tributyltin chloride: A widely studied organotin compound with similar catalytic properties.
Dibutyltin oxide: Known for its applications in polymer stabilization and as a catalyst in organic synthesis.
Triphenyltin hydroxide: Used as a biocide and in agricultural applications.
Uniqueness
What sets [({1,1,3-Tributyl-3-(2-methylhexan-3-yl)-3-[(propan-2-yl)oxy]distannoxanyl}oxy)carbonyl]oxidanide apart is its unique structure, which allows for selective reactivity and enhanced stability. This makes it particularly valuable in applications requiring precise control over chemical reactions and material properties.
Propiedades
Número CAS |
917482-06-5 |
|---|---|
Fórmula molecular |
C23H49O5Sn2- |
Peso molecular |
643.1 g/mol |
Nombre IUPAC |
[dibutyl-[butyl-(2-methylhexan-3-yl)-propan-2-yloxystannyl]oxystannyl] carbonate |
InChI |
InChI=1S/C7H15.3C4H9.C3H7O.CH2O3.O.2Sn/c1-4-5-6-7(2)3;3*1-3-4-2;1-3(2)4;2-1(3)4;;;/h6-7H,4-5H2,1-3H3;3*1,3-4H2,2H3;3H,1-2H3;(H2,2,3,4);;;/q;;;;-1;;;2*+1/p-2 |
Clave InChI |
MSTLSOFYYXKERF-UHFFFAOYSA-L |
SMILES canónico |
CCCC[Sn](CCCC)(OC(=O)[O-])O[Sn](CCCC)(C(CCC)C(C)C)OC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(5-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)oxy]naphthalen-1-amine](/img/structure/B14193311.png)

![[4-(4-Propylcyclohexyl)phenyl]thiourea](/img/structure/B14193319.png)

![N-Hydroxy-2-{[(pyridin-3-yl)methyl]sulfamoyl}acetamide](/img/structure/B14193333.png)

![[([1,1'-Biphenyl]-4-yl)oxy](triphenyl)stannane](/img/structure/B14193344.png)

![(2S)-2-(azidomethyl)-1-[(4-iodophenyl)methyl]pyrrolidine](/img/structure/B14193360.png)


![1,1'-[Decane-1,10-diylbis(oxy)]bis[4-(trifluoromethyl)benzene]](/img/structure/B14193383.png)


